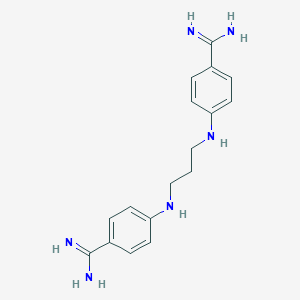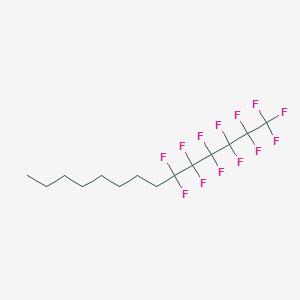
1-(Perfluorohexyl)octane
Vue d'ensemble
Description
1-(Perfluorohexyl)octane, also known as perfluorohexyloctane, is a semi-fluorinated alkane that contains six perfluorinated carbon atoms and eight hydrogenated carbon atoms . It is an inert, slightly amphiphilic compound . This compound is used as a medication for the treatment of dry eye disease .
Synthesis Analysis
The most common method for the synthesis of 1-(Perfluorohexyl)octane is electrochemical fluorination, which involves the reaction of n-octane with hydrogen fluoride in the presence of an anhydrous electrolyte such as sulfuric acid. Another synthesis method involves the reaction of perfluorohexyl iodomethane with 1-octene in the presence of triphenyl dithiol and 2,4,5,6-tetra(9-carbazolyl)-isophthalonitrile .
Molecular Structure Analysis
The molecular formula of 1-(Perfluorohexyl)octane is C14H17F13 . The InChI code is 1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3 .
Chemical Reactions Analysis
As a semi-fluorinated alkane, 1-(Perfluorohexyl)octane is chemically stable. It is inert and does not readily participate in chemical reactions .
Physical And Chemical Properties Analysis
1-(Perfluorohexyl)octane is a liquid at room temperature . It has a molecular weight of 432.26 . It is a transparent, inert, non-toxic, and slightly amphiphilic compound . Its refractive index is similar to that of water .
Applications De Recherche Scientifique
Toxicity and Safety in Medical Devices
- Acute Retinal Toxicity : Studies have indicated that a mixture containing perfluorooctane and perfluorohexyloctane can cause acute retinal toxicity. This was observed in cases of vitreoretinal surgery using this mixture as an endotamponade, leading to severe visual loss and retinal necrosis (Barton, Chodosh, & Jonas, 2018); (Pastor et al., 2017); (Coco et al., 2018).
Applications in Organic Synthesis
- Electrophilic Fluorinating Agents : 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), a related compound, is used as a site-selective electrophilic fluorinating agent in organic synthesis. It's one of the more user-friendly agents compared to other aggressive or toxic reagents (Banks, 1998).
Ophthalmic Surgery Applications
- Vitreous Tamponade in Surgery : Perfluorocarbon liquids like perfluorohexyloctane are used for hydrokinetic retinal manipulation in vitreoretinal surgery. They can act as a vitreous substitute, but there is a concern regarding their long-term effects on the retina and other eye structures (Zeana et al., 2004).
Chemical Synthesis and Analysis
Methacryloyl Monomers Synthesis : Perfluorohexyl iodide, a related compound, has been used in the preparation of novel methacryloyl monomers containing aromatic rings and short perfluorocarbon side chains. These monomers are significant in chemical industries and research (Wang Ming-gang, 2012).
Purity Analysis in Ophthalmic Operations : The purity of Perfluorooctane, used in ophthalmic operations, has been analyzed using qualitative methods like FID (Flame Ionization Detector). This is crucial for maintaining quality control in medical applications (Minzhu Wang, Li Zhang, & Menglan Qian, 2012).
Safety And Hazards
Orientations Futures
1-(Perfluorohexyl)octane has been recently introduced in Europe as a product to treat dry eye disease . It has been approved by the FDA for the treatment of signs and symptoms of dry eye disease by reducing tear film evaporation . Future research may focus on further understanding its mechanism of action and exploring other potential applications .
Propriétés
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRYIIOKOQSICTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F(CF2)6(CH2)8H, C14H17F13 | |
| Record name | Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440585 | |
| Record name | 1-(Perfluorohexyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Perfluorohexyl)octane | |
CAS RN |
133331-77-8 | |
| Record name | Perfluorohexyloctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133331-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorohexyloctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Perfluorohexyl)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Perfluorohexyl)octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Perfluorohexyloctane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VYX4ELWQM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



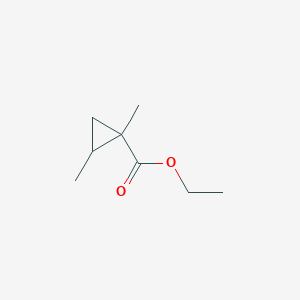
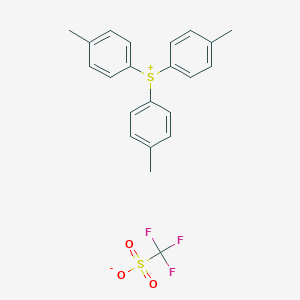
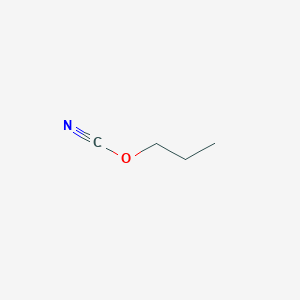
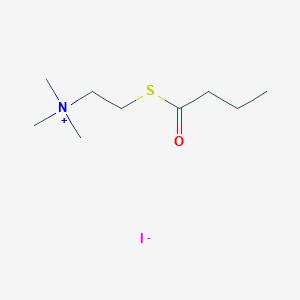
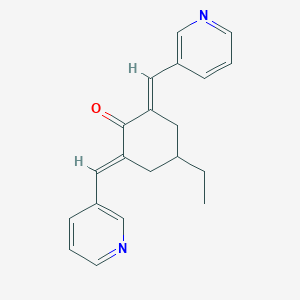
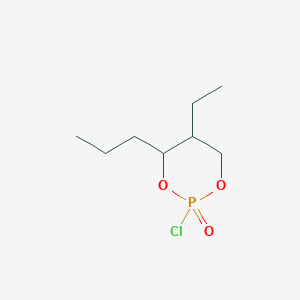
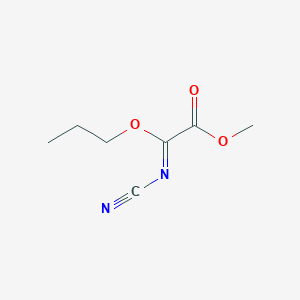
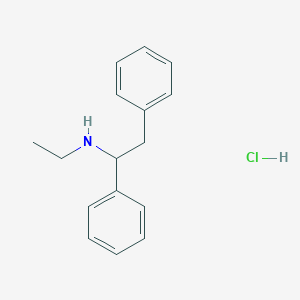


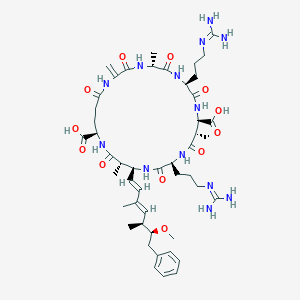

![ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B161163.png)
